molecular formula C17H26N2O4S B5297069 N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide

N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide

Cat. No. B5297069
M. Wt: 354.5 g/mol
InChI Key: JGWQONZOPDDEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide, commonly known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Aberdeen, UK. AM-251 is a potent and selective antagonist of the CB1 cannabinoid receptor, which is primarily found in the central nervous system. The CB1 receptor is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood.

Mechanism of Action

AM-251 works by binding to the CB1 receptor and blocking the effects of cannabinoids. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. When activated by cannabinoids, the CB1 receptor can modulate a variety of physiological processes, including pain perception, appetite regulation, and mood. By blocking the CB1 receptor, AM-251 can prevent the effects of cannabinoids on these processes.
Biochemical and Physiological Effects
AM-251 has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce pain perception, decrease food intake, and reduce the reinforcing effects of drugs of abuse. It has also been shown to have anti-inflammatory effects and to protect against ischemic injury in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using AM-251 in lab experiments is that it is a potent and selective antagonist of the CB1 receptor, allowing researchers to study the effects of cannabinoids without interference from the CB1 receptor. However, one limitation is that it is not specific to the CB1 receptor and can also bind to other receptors, such as the CB2 receptor and the sigma-1 receptor.

Future Directions

There are several future directions for research involving AM-251. One area of interest is the role of the CB1 receptor in addiction and substance abuse. AM-251 has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that the CB1 receptor may be a target for the development of new treatments for addiction. Another area of interest is the role of the CB1 receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. AM-251 has been shown to have neuroprotective effects in animal models, suggesting that it may have potential as a treatment for these diseases.

Synthesis Methods

AM-251 can be synthesized using a multi-step process. The first step involves the reaction of 2-methyl-4-nitrophenol with isopropylamine to form N-isopropyl-2-methyl-4-nitrophenylamine. This compound is then reacted with chloroacetyl chloride to form N-isopropyl-2-methyl-4-(chloroacetyl)phenylamine. The final step involves the reaction of this compound with sodium phenoxyacetate to form N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide.

Scientific Research Applications

AM-251 has been used extensively in scientific research to study the role of the CB1 receptor in various physiological processes. It has been shown to be effective in blocking the effects of cannabinoids in animal models, allowing researchers to study the effects of cannabinoids on the body without interference from the CB1 receptor. AM-251 has been used in studies of pain perception, appetite regulation, and addiction.

properties

IUPAC Name

2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-13(2)18-17(20)12-23-16-8-7-15(11-14(16)3)24(21,22)19-9-5-4-6-10-19/h7-8,11,13H,4-6,9-10,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWQONZOPDDEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-(propan-2-YL)acetamide

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